![molecular formula C7H9F3O3 B2565983 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid CAS No. 2126178-97-8](/img/structure/B2565983.png)

2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related heterocyclic acetic acid derivatives has been explored. For instance, the asymmetric synthesis of 1,2-dioxolane-3-acetic acids, which shares a similar dioxolane ring with the compound of interest, has been achieved through a stereoselective process involving the opening of oxetanes by hydrogen peroxide and subsequent conversion to 3-alkoxy-1,2-dioxolanes . This methodology could potentially be adapted for the synthesis of 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid by incorporating the trifluoromethyl group at the appropriate step.

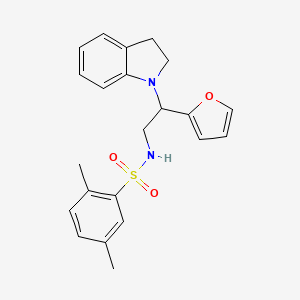

Molecular Structure Analysis

The molecular structure of benzoxazolyl acetic acid, a biologically active molecule, has been determined using X-ray diffraction and quantum chemical calculations . Although the core structure differs from 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid, the approach of combining experimental techniques with theoretical calculations could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid. However, the analysis of similar compounds, such as 2,4-dichlorophenoxy acetic acid, has been performed to determine the presence of contaminants like chlorinated dibenzo-p-dioxins and dibenzofurans . Such analyses are crucial for understanding the reactivity and potential side reactions that may occur with chlorinated acetic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of a dipeptide containing acetic acid have been characterized using vibrational spectroscopy and DFT calculations . These techniques provided insights into the vibrational modes and electronic delocalization of the compound. Similar methods could be employed to analyze the physical and chemical properties of 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid, including its vibrational spectra and electronic structure.

科学的研究の応用

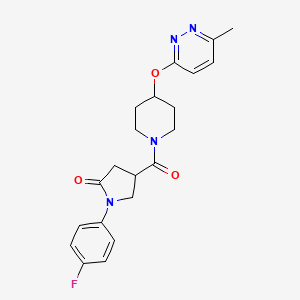

Polymer Production Aid

The safety assessment of perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt, related to 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid, for use as a polymer production aid in the manufacture of fluoropolymers was examined. It is utilized under high-temperature conditions (at least 370 °C) and intended for repeated use in contact with all types of foodstuffs under all conditions. The assessment concluded that there is no safety concern for consumers when used in this specific application (Flavourings, 2014).

Unexpected Synthesis in Perfluorinated Series

A study demonstrated the unexpected synthesis of 7-(perfluoroalkyl)-2,3-dihydro-5H-1,4-dioxepin-5-one from the treatment of [2-(perfluoroalkyl)-1,3-dioxolan-2-yl]acetic acids. This finding provides insight into novel chemical reactions and potential applications in synthesizing unique perfluorinated compounds (Villaume, Gérardin-Charbonnier, Thiebaut, & Selve, 2001).

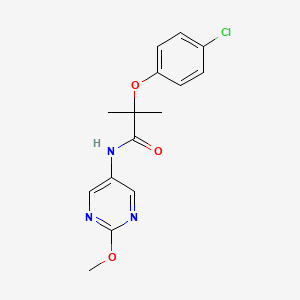

Synthesis of Amino Acid Derivatives

The research on the synthesis of amino acid derivatives from [2,2-Bis(trifluoromethyl)-5-oxo-1,3-oxazolidin-4-yl]acetic acid chloride shows the chemical's role as a precursor for various natural and non-natural α-amino acids and their derivatives. This highlights its application in the development of pharmaceuticals and research chemicals (Burger, Rudolph, Neuhauser, & Gold, 1992).

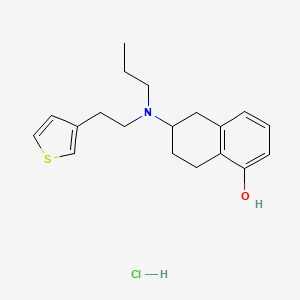

Electrochemical Fluorination

Electrochemical fluorination (ECF) studies of ester derivatives from oxolane-2-yl-carboxylic acid and related compounds have shown the production of perfluoro(oxolane-2-yl-carbonylfluoride) and other perfluoroacid fluorides. These findings indicate potential applications in developing fluorinated materials with specific properties for industrial and research purposes (Takashi, Tamura, & Sekiya, 2005).

Selective Esterifications in Water-Containing Solvent

The use of Oxyma and its derivatives for selective esterifications of primary alcohols in a water-containing solvent offers a significant advancement in organic synthesis. This method enables the esterification of a wide range of carboxylic acids with primary alcohols, showing the versatility of 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid derivatives in facilitating chemical transformations (Wang, Aleiwi, Wang, & Kurosu, 2012).

Safety and Hazards

特性

IUPAC Name |

2-[5-(trifluoromethyl)oxolan-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c8-7(9,10)5-2-1-4(13-5)3-6(11)12/h4-5H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFXWGRSNFEWHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CC(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2565908.png)

![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2565909.png)

![Methyl 2-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl sulfide](/img/structure/B2565910.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2565912.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2565918.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate](/img/structure/B2565921.png)